4,5-Dibromo-2-(4-bromophenoxy)aniline

Description

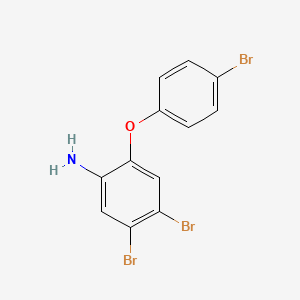

4,5-Dibromo-2-(4-bromophenoxy)aniline is a halogenated aniline derivative featuring three bromine atoms: two on the benzene ring (positions 4 and 5) and one on the phenoxy group attached at position 2. This compound’s structure combines the reactivity of aniline (a primary aromatic amine) with the steric and electronic effects of bromine substituents and a phenoxy moiety. Such brominated anilines are often intermediates in synthesizing agrochemicals, pharmaceuticals, or polymers due to their ability to participate in coupling, substitution, or polymerization reactions .

Properties

IUPAC Name |

4,5-dibromo-2-(4-bromophenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br3NO/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAHFCGXDIEFMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2N)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-(4-bromophenoxy)aniline typically involves the bromination of 2-(4-bromophenoxy)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the aniline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-(4-bromophenoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding quinones.

Reduction: Formation of the corresponding amines.

Substitution: Formation of substituted anilines.

Scientific Research Applications

4,5-Dibromo-2-(4-bromophenoxy)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-(4-bromophenoxy)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Key Observations:

- Halogen Content: The target compound’s three bromine atoms enhance its molecular weight (457.9 g/mol) compared to 4-Bromo-1,2-diaminobenzene (217.0 g/mol) and 2,6-Dibromo-4-nitroaniline (326.9 g/mol), influencing solubility and thermal stability .

- Functional Groups: The phenoxy group in the target compound introduces ether linkage flexibility, contrasting with the rigid nitro group in 2,6-Dibromo-4-nitroaniline or the chelating diamine in 4-Bromo-1,2-diaminobenzene .

Stability and Handling

- Brominated anilines generally exhibit low volatility and moderate stability under inert conditions. However, the target compound’s phenoxy group may increase susceptibility to oxidative degradation compared to 2,4,6-Tribromoaniline .

Biological Activity

4,5-Dibromo-2-(4-bromophenoxy)aniline (CAS No. 873980-49-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including antimicrobial, anticancer, and other pharmacological effects. The information is synthesized from various research studies and databases.

Chemical Structure and Properties

This compound features a dibrominated aniline structure with a phenoxy group, which may influence its biological properties. The molecular formula is C12H8Br2N2O, and the compound exhibits unique chemical reactivity due to the presence of bromine atoms, which can enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H8Br2N2O |

| Molecular Weight | 327.01 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related dibromo-anilines demonstrate effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a comparative study of monomeric alkaloids, compounds with similar structural motifs were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly, indicating varying levels of efficacy.

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

Anticancer Activity

The anticancer potential of halogenated anilines has been widely studied. While specific data on this compound is limited, related compounds have shown promising results in inhibiting cancer cell proliferation.

The proposed mechanism involves the compound's ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells. This action is often mediated through the inhibition of specific kinases or by inducing oxidative stress.

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, compounds with similar structures have been investigated for their anti-inflammatory and analgesic effects. The presence of bromine atoms may enhance these activities by modulating receptor interactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the bromine substituents or the phenoxy group could lead to enhanced potency or selectivity against specific targets.

Table 3: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against bacteria |

| Substitution at para position with larger groups | Enhanced anticancer activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.